Lipophilicity Advantage: XLogP3 of 4.9 vs. 3.44 for the 4,5-Diphenyl Analog
The target compound exhibits a computed XLogP3 of 4.9 [1], compared to a LogP of 3.44 for the 4,5-diphenyl analog (CAS 5503-73-1) [2]. The 4,5-bis(4-methoxyphenyl) analog (CAS 94556-80-6) has a LogP of 4.67 [3], positioning the target compound at the higher end of lipophilicity within this series. The ~1.5 log unit difference relative to the diphenyl analog represents a predicted ~30-fold increase in octanol-water partition coefficient, which directly influences cellular permeability and non-specific protein binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 (PubChem computed) |
| Comparator Or Baseline | 4,5-Diphenyl analog: LogP = 3.44 (ChemBase); 4,5-Bis(4-methoxyphenyl) analog: LogP = 4.67 (Molbase) |
| Quantified Difference | ΔLogP = +1.46 vs. 4,5-diphenyl analog; ΔLogP = +0.23 vs. 4,5-bis(4-methoxyphenyl) analog |
| Conditions | Computed/measured logP values from authoritative databases |
Why This Matters
Higher lipophilicity of the 4-methylphenyl substituent is a critical selection parameter for medicinal chemistry programs targeting intracellular or membrane-bound targets, where enhanced passive membrane permeability is required without introducing metabolically labile alkoxy groups.
- [1] PubChem Compound Summary for CID 2205994, 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [2] ChemBase Record for 2-amino-4,5-diphenylfuran-3-carbonitrile (CBID: 39734). ChemBase.cn. View Source
- [3] Molbase Record for 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (CAS 94556-80-6). Qiye.Molbase.cn. View Source
